molecular formula C19H17NO3 B2368389 N-(2,2-di(furan-2-yl)ethyl)cinnamamide CAS No. 2097939-90-5

N-(2,2-di(furan-2-yl)ethyl)cinnamamide

Cat. No.: B2368389
CAS No.: 2097939-90-5
M. Wt: 307.349
InChI Key: ISLGSQAFGFRJNC-ZHACJKMWSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a novel synthetic hybrid compound designed for medicinal chemistry and pharmacological research. It combines a cinnamamide scaffold with a 2,2-di(furan-2-yl)ethyl side chain, a structure that integrates multiple bioactive pharmacophores. The cinnamamide core is a privileged structure in drug discovery, with documented derivatives exhibiting significant anticonvulsant activity in models like the maximal electroshock (MES) test and potent antifungal and antibacterial properties against pathogens such as Candida albicans and Staphylococcus aureus . The 2,2-diarylethylamine moiety is a key structural feature found in neurologically active compounds, contributing to lipophilicity and enhancing receptor-binding affinity within the central nervous system . Furthermore, the incorporation of furan heterocycles is a strategic maneuver in modern drug design; the furan ring's electron-rich system and ability to form hydrogen bonds with biological enzymes can significantly improve a compound's solubility, bioavailability, and overall pharmacological profile . This rational molecular fusion suggests potential multi-target mechanisms of action, including possible interactions with the ergosterol biosynthesis pathway in fungi or disruption of microbial cell walls . Researchers can leverage this compound as a key intermediate or prototype for developing new therapeutic agents targeting conditions ranging from infectious diseases to neurological disorders. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-13,16H,14H2,(H,20,21)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLGSQAFGFRJNC-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Cinnamoyl Chloride

The most widely reported route involves reacting 2,2-di(furan-2-yl)ethylamine with cinnamoyl chloride under inert conditions. A representative procedure adapted from rare earth/lithium-catalyzed protocols involves:

  • Dissolving 2,2-di(furan-2-yl)ethylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under argon.
  • Adding cinnamoyl chloride (1.2 equiv) dropwise at 0°C.
  • Introducing a catalytic system comprising yttrium/lithium complexes (e.g., Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, 5 mol%) to accelerate the amidation.
  • Stirring the mixture at room temperature for 3–6 hours.

Key Advantages :

  • High conversion rates (>85%) achieved within 6 hours.
  • Minimal epimerization due to mild reaction conditions.

Limitations :

  • Requires rigorous exclusion of moisture.
  • Cinnamoyl chloride’s sensitivity to hydrolysis necessitates fresh distillation.

Coupling Agent-Mediated Synthesis

Alternative approaches employ carbodiimide-based coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid precursor. This method is advantageous when handling air-sensitive substrates:

  • Combining cinnamic acid (1.0 equiv), 2,2-di(furan-2-yl)ethylamine (1.1 equiv), and DCC (1.5 equiv) in dichloromethane.
  • Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst.
  • Stirring at 25°C for 12 hours.

Reaction Optimization Data :

Parameter Value
Temperature 25°C
Time 12 hours
Yield (isolated) 78%
Purity (HPLC) >95%

Catalytic Systems and Mechanistic Insights

Role of Rare Earth/Lithium Complexes

The Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 catalyst, as described in Schlenk-based methodologies, facilitates deprotonation of the amine, enhancing its nucleophilicity toward the acyl chloride. Kinetic studies reveal a first-order dependence on catalyst concentration, with turnover frequencies (TOF) exceeding 200 h⁻¹.

Proposed Mechanism :

  • Coordination : The yttrium center binds to the amine’s lone pair, weakening the N–H bond.
  • Deprotonation : Lithium chloride abstracts a proton, generating a reactive amide intermediate.
  • Acylation : The amide attacks the electrophilic carbonyl carbon of cinnamoyl chloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.68–7.12 (m, 9H, Ar–H from cinnamoyl and furan)
  • δ 6.85 (d, J = 15.6 Hz, 1H, CH=CH–CO)
  • δ 6.45 (dd, J = 3.2 Hz, 2H, furan β-H)
  • δ 4.32 (t, J = 6.8 Hz, 1H, N–CH–(C₂H₃O)₂)

¹³C NMR (101 MHz, CDCl₃) :

  • δ 167.2 (C=O)
  • δ 142.1–110.3 (aromatic carbons)
  • δ 52.8 (N–CH–(C₂H₃O)₂)

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+Na]⁺ = 378.1421
Calculated for C₂₀H₂₁NO₃Na : 378.1416

Purification and Isolation Techniques

Crude product purification involves silica gel chromatography using ethyl acetate/petroleum ether (1:7 v/v). Fraction analysis by thin-layer chromatography (TLC, Rf = 0.45 in ethyl acetate/hexane 1:3) ensures homogeneity. Recrystallization from ethanol/water (4:1) yields colorless needles with a melting point of 132–134°C.

Challenges and Mitigation Strategies

Side Reactions

  • Esterification : Competing ester formation is suppressed by using non-protic solvents (e.g., THF) and avoiding alcohols.
  • Oligomerization : Excess amine (1.2 equiv) prevents cinnamoyl chloride dimerization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)cinnamamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)cinnamamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. It can inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most derivatives are synthesized via amine-cinnamoyl chloride coupling, but complex substituents (e.g., GW1’s quinoxaline) require multi-step routes .
  • Substituent Effects: Furan Rings: The di-furan group in the target compound may enhance π-π stacking with aromatic residues in enzymes, similar to JWS’s furan-mediated AChE binding . Polar Groups: Morpholino or dimethylamino substituents (e.g., in ) improve solubility and pharmacokinetics compared to hydrophobic furans . Halogens/Methoxy Groups: Bromo and methoxy groups in larvicidal analogs () increase bioactivity, highlighting the importance of electron-withdrawing/donating groups .
Kinase and Enzyme Inhibition
  • CDK2 Inhibition : Cinnamamide-chalcone hybrids () show IC₅₀ values in the micromolar range, with substituents on the benzaldehyde moiety affecting potency. The di-furan group’s bulkiness may hinder binding to CDK2 compared to smaller substituents .
  • AChE Inhibition: JWS, containing a furan and dimethylamino group, mimics donepezil’s binding mode, suggesting the target compound’s di-furan moiety could similarly target AChE .
Larvicidal Activity
  • Potency : N-(3-bromo-4-methoxyphenethyl)cinnamamide () exhibits LC₅₀ values of 0.8 µg/mL against Plutella xylostella larvae, outperforming analogs with methoxy or bromo groups alone. The di-furan substituent may reduce larvicidal efficacy due to decreased lipophilicity .
Cyclophilin D Inhibition
  • Quinoxaline derivatives like GW1 () inhibit cyclophilin D, a mitochondrial regulator. The target compound’s cinnamamide backbone, unlike GW1’s quinoxaline, may shift activity toward other targets .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substituents : Electron-rich groups (e.g., methoxy) enhance larvicidal activity, while bulky groups (di-furan) may prioritize enzyme inhibition over pest control .
  • Amine Side Chains: Morpholino or piperidine groups () improve blood-brain barrier penetration, relevant for CNS-targeted analogs .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and compares it with similar compounds.

The synthesis of this compound typically involves the reaction of cinnamoyl chloride with N-(2,2-di(furan-2-yl)ethyl)amine in the presence of a base like triethylamine. The reaction is generally conducted in organic solvents such as dichloromethane or chloroform under reflux conditions.

Chemical Structure

The compound features two furan rings attached to a cinnamamide backbone, which contributes to its unique reactivity and biological properties.

Biological Activities

This compound has been investigated for various biological activities:

1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal activities. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function.

2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has shown the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth .

3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. It appears to inhibit enzymes involved in inflammatory pathways, which could make it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in inflammatory and cancer pathways.
  • Receptor Interaction : It is suggested that this compound interacts with various receptors involved in cellular signaling.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(2-furylmethyl)cinnamamideSingle furan ringModerate antimicrobial activity
N-(2-thienylmethyl)cinnamamideThiophene ring instead of furanAnticancer properties
N-(4-methoxyphenyl)-N-methylcinnamamideMethoxy group on phenyl ringAntioxidant activity

This compound stands out due to its dual furan structure which enhances its reactivity and potential therapeutic effects compared to other cinnamamide derivatives.

Case Studies

Several case studies have highlighted the efficacy of cinnamic acid derivatives, including this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines (IC50 values ranging from 42 to 166 µM), particularly in HeLa and MCF-7 cells .
  • Anti-inflammatory Activity : In vitro assays indicated that compounds within this class could significantly reduce levels of pro-inflammatory cytokines such as IL-1α and TNF-α without cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,2-di(furan-2-yl)ethyl)cinnamamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Furan ring formation : Cyclize precursors like dihydroxyacetone or furfural under acidic/basic conditions to generate the 2,2-di(furan-2-yl)ethyl backbone .

Amide coupling : React the intermediate with cinnamoyl chloride using a base (e.g., K₂CO₃) in acetone under reflux (4–6 hours) to form the cinnamamide moiety.

  • Optimization : Use catalysts like DMAP to accelerate coupling efficiency. Monitor purity via TLC and HPLC. Adjust solvent polarity (e.g., DMF for solubility) to improve yields .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Confirm the presence of the furan C-O-C stretch (1010–1075 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) via FTIR. Use ¹H-NMR to verify aromatic protons (δ 6.5–8.0 ppm) and ethylenic protons (δ 6.2–6.8 ppm for trans-cinnamamide) .
  • X-ray crystallography : Resolve single crystals (e.g., using slow evaporation in ethanol) to confirm stereochemistry and bond angles .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Cytotoxicity : Use the MTT assay ( ) on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM. Include positive controls like doxorubicin.
  • Antimicrobial screening : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Modify the furan substituents (e.g., nitro or methoxy groups) or cinnamamide’s phenyl ring. Synthesize analogs via Suzuki-Miyaura coupling for diversification .
  • Activity testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays. Use regression analysis to correlate substituent electronegativity with potency .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to targets like Nrf2 (PDB ID: 4X5R). Parameterize the furan rings for π-π stacking and amide for hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory data in cytotoxicity studies (e.g., varying IC₅₀ across cell lines) be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP-based viability assays alongside MTT).
  • Mechanistic profiling : Perform RNA-seq or proteomics to identify differential pathway activation (e.g., Nrf2 vs. NF-κB) in sensitive vs. resistant cell lines .

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